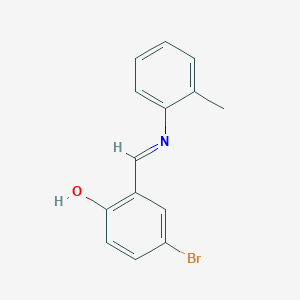

4-Bromo-2-(O-tolylimino-methyl)-phenol

Description

Structure

3D Structure

Properties

CAS No. |

15729-56-3 |

|---|---|

Molecular Formula |

C14H12BrNO |

Molecular Weight |

290.15 g/mol |

IUPAC Name |

4-bromo-2-[(2-methylphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)16-9-11-8-12(15)6-7-14(11)17/h2-9,17H,1H3 |

InChI Key |

VAEGUSSKFYGAKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=CC2=C(C=CC(=C2)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 O Tolylimino Methyl Phenol

Optimized Synthetic Pathways and Reaction Conditions

The principal route for synthesizing 4-Bromo-2-(O-tolylimino-methyl)-phenol is through the condensation reaction of a primary amine with an aldehyde. This method is widely adopted due to its efficiency and the accessibility of starting materials.

Condensation Reactions Involving Substituted Salicylaldehydes and Anilines

The synthesis of the target compound involves the direct condensation of 5-bromosalicylaldehyde (B98134) with o-toluidine (B26562). In this reaction, the carbonyl group of the aldehyde reacts with the amino group of the o-toluidine to form an imine, also known as a Schiff base, with the elimination of a water molecule.

The general reaction is as follows: An equimolar amount of 5-bromosalicylaldehyde is dissolved in a suitable solvent, and a solution of o-toluidine in the same solvent is added. The mixture is then typically heated under reflux for several hours to drive the reaction to completion. For a closely related compound, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, a 94% yield was achieved by refluxing 5-bromosalicylaldehyde and aniline (B41778) in ethanol (B145695) for 4 hours. nih.gov Similarly, the synthesis of N-(5-bromo-2-hydroxybenzylidene) para-toluidine, an isomer of the target compound, is also achieved through this condensation method. researchgate.net

Influence of Solvent Systems and Catalysis on Synthesis Efficiency and Selectivity

The choice of solvent and the use of a catalyst can significantly impact the efficiency and selectivity of Schiff base synthesis.

Solvent Systems: Ethanol is the most commonly employed solvent for this type of condensation reaction. nih.govresearchgate.net Its ability to dissolve both the aldehyde and amine precursors, coupled with its relatively high boiling point, makes it ideal for reflux conditions. Other solvents like methanol (B129727) are also utilized. derpharmachemica.com The polarity of the solvent can influence reaction kinetics, with polar solvents often facilitating faster reaction rates. d-nb.info

Catalysis: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of a catalytic amount of acid can accelerate the formation of the imine. Glacial acetic acid is often used to maintain an optimal pH for the reaction. chemistryjournal.net Natural acids, such as those found in cashew shell extract, have also been successfully used as catalysts in green synthesis approaches. nih.gov The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

The following table summarizes typical reaction conditions for the synthesis of analogous Schiff bases.

| Reactants | Solvent | Catalyst | Conditions | Yield | Reference |

| 5-bromosalicylaldehyde and aniline | Ethanol | None | Reflux, 4 hours | 94% | nih.gov |

| 5-bromosalicylaldehyde and p-fluoroaniline | Ethanol | None | Reflux, 30 minutes | - | nih.gov |

| Salicylaldehyde (B1680747) and p-toluidine | Ethanol | Glacial Acetic Acid | Heat (70-80°C), 3 hours | - | chemistryjournal.net |

| 5-bromosalicylaldehyde and 4-aminobenzoic acid | Methanol | None | Room Temp, 1 minute | - | derpharmachemica.com |

Green Chemistry Approaches in Schiff Base Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. worldwidejournals.com For Schiff base synthesis, microwave and ultrasound irradiation have emerged as highly efficient alternatives to conventional heating.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reaction mixture. Reactions are often completed in a matter of seconds to minutes, compared to hours for conventional refluxing. nih.gov This method can be performed solvent-free or with a minimal amount of a wetting reagent like 2-ethoxyethanol. rdd.edu.iq Studies have shown that microwave irradiation consistently produces higher yields in significantly shorter reaction times. rdd.edu.iqtandfonline.com For instance, a comparison showed a reaction completing in 15-20 minutes with microwave heating versus several hours with conventional methods. worldwidejournals.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to the reaction mixture, which promotes faster and more efficient reactions. Like microwave synthesis, ultrasound-assisted methods can dramatically reduce reaction times and increase yields. tandfonline.com A study comparing ultrasound irradiation to conventional heating for the synthesis of a Schiff base found that the ultrasound method yielded 88% in a shorter time, compared to 73% for the reflux method. tandfonline.com

The table below compares conventional and green synthesis methods for Schiff bases.

| Method | Catalyst | Time | Yield | Reference |

| Conventional Heating | - | 12-83 hours | - | tandfonline.com |

| Grinding | None | 15-48 minutes | - | tandfonline.com |

| Microwave Irradiation | Cashew Shell Extract (Natural Acid) | 80-120 seconds | 80-88% | nih.gov |

| Ultrasound Irradiation | BiCl₃ | 1-2 minutes | >95% | tandfonline.com |

| Conventional Refluxing | - | - | 73% | tandfonline.com |

| Ultrasound Irradiation | - | - | 88% | tandfonline.com |

Rigorous Purification and Isolation Techniques for High-Purity Crystalline Samples

Obtaining a high-purity, crystalline product is essential for accurate characterization and for its use in further applications. The primary method for purifying Schiff bases like this compound is recrystallization. inventi.in

The typical purification process involves the following steps:

Isolation: After the reaction is complete, the mixture is cooled, which often causes the crude product to precipitate out of the solution. researchgate.net This solid is then isolated by filtration.

Washing: The filtered solid is washed with a cold solvent, typically the same solvent used for the reaction (e.g., ethanol), to remove any soluble impurities. nih.govresearchgate.net

Drying: The washed product is dried to remove residual solvent. This can be done in a vacuum desiccator over a drying agent like phosphorus pentoxide (P₂O₅). researchgate.net

Recrystallization: This is the most crucial step for achieving high purity. The crude product is dissolved in a minimal amount of a suitable hot solvent. inventi.in The choice of solvent is critical; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. As the solution slowly cools, the compound crystallizes, leaving impurities behind in the solvent. inventi.inrochester.edu Ethanol is frequently used for the recrystallization of this class of Schiff bases. researchgate.netresearchgate.net The resulting high-purity crystals are then collected by filtration.

For obtaining single crystals suitable for X-ray diffraction, slow evaporation of the solvent from a dilute solution of the purified compound is a common technique. nih.gov Optimizing reaction conditions to maximize the conversion to the product can also simplify the purification process by minimizing the presence of starting materials in the crude product. researchgate.net

Comprehensive Structural Elucidation of 4 Bromo 2 O Tolylimino Methyl Phenol

Single Crystal X-ray Diffraction Analysis of Molecular and Crystal Structure

Detailed information regarding the crystal structure of 4-Bromo-2-(O-tolylimino-methyl)-phenol is pending experimental determination and publication in peer-reviewed literature.

Advanced Spectroscopic Characterization for Structural Confirmation and Tautomerism Studies

Infrared (IR) Spectroscopy: Identification of Key Functional Groups and Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A very prominent and strong absorption band is observed in the 1610-1620 cm⁻¹ region, which is unequivocally assigned to the stretching vibration of the imine (C=N) double bond. nih.gov For the closely related 4-Bromo-2-[(phenylimino)methyl]phenol, this band appears at 1614 cm⁻¹. nih.gov

The spectrum also features a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. mdpi.comdocbrown.info The broad nature of this peak is indicative of strong intramolecular hydrogen bonding with the imine nitrogen, which weakens the O-H bond and broadens the signal. docbrown.info

Stretching vibrations for the aromatic C=C bonds are typically observed as a series of sharp bands between 1440 and 1600 cm⁻¹. docbrown.info The C-O stretching vibration of the phenol (B47542) group gives rise to a strong band in the 1200-1300 cm⁻¹ range. Additionally, C-H stretching vibrations for the aromatic and methyl groups appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3500 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=N Stretch (Imine) | 1610 - 1620 | Strong |

| Aromatic C=C Stretch | 1440 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Evidence for Tautomeric Forms

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and tautomeric equilibria. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions. msu.edu

This class of Schiff bases is well-known to exhibit a tautomeric equilibrium between the phenol-imine (enol) form and the keto-amine (keto) form. nih.gov The position of this equilibrium is sensitive to the polarity of the solvent.

In non-polar solvents, the phenol-imine form typically predominates. The spectrum shows intense absorption bands in the range of 250-370 nm, which are attributed to π→π* transitions within the conjugated system of the aromatic rings and the imine group. nih.gov A weaker band corresponding to the n→π* transition of the imine nitrogen lone pair may also be observed.

In polar, protic solvents, the keto-amine tautomer is stabilized, leading to the appearance of a new, broad absorption band at longer wavelengths, often above 400 nm. nih.gov This band is responsible for the yellow color of the compound in solution and is a hallmark of the extended conjugation present in the keto-amine form. The solvent-dependent changes in the UV-Vis spectrum provide strong evidence for the existence of this tautomeric equilibrium. This phenomenon also explains the thermochromism (color change with temperature) observed in many solid-state N-salicylideneanilines. nih.gov

Table 4: Typical UV-Vis Absorption Maxima and Their Assignments

| Tautomeric Form | Solvent Type | Typical λₘₐₓ (nm) | Electronic Transition |

|---|---|---|---|

| Phenol-Imine | Non-polar | 250 - 370 | π→π* |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₄H₁₂BrNO), the calculated exact mass allows for unambiguous elemental composition determination.

The mass spectrum will show a prominent molecular ion peak ([M]⁺). Due to the presence of a bromine atom, this peak will be accompanied by an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this Schiff base would likely involve:

Cleavage of the C-Br bond: Loss of a bromine radical to give an [M-Br]⁺ ion.

Imine bond cleavage: Fission at the C-N or C=N bond, leading to fragments corresponding to the bromosalicylaldehyde and o-toluidine (B26562) moieties.

Loss of the tolyl group: Cleavage of the N-aryl bond to form an [M-C₇H₇]⁺ ion.

Fragmentation of the aromatic rings: Subsequent loss of small molecules like CO or HCN from fragment ions.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the bromophenol and o-tolyl groups through the imine linkage.

Electronic Structure and Tautomeric Equilibria in 4 Bromo 2 O Tolylimino Methyl Phenol

Investigation of Enol-Imine and Keto-Amine Tautomerism

Schiff bases derived from o-hydroxy aldehydes, such as 4-Bromo-2-(O-tolylimino-methyl)-phenol, can exist in two primary tautomeric forms: the enol-imine form and the keto-amine form. The equilibrium between these two structures is a fundamental aspect of the molecule's chemistry, influenced by its physical state and surrounding environment.

In the solid state, extensive crystallographic studies on closely related Schiff bases provide compelling evidence for the predominant tautomeric form. X-ray diffraction analyses of analogous compounds, such as (E)-4-Bromo-2-[(phenylimino)methyl]phenol, consistently reveal that the molecule exists exclusively in the enol-imine form. nih.govnih.govresearchgate.net This structural preference is largely attributed to the enhanced stability conferred by a strong intramolecular hydrogen bond. nih.gov The bond lengths within the molecule, specifically the C-O and C=N bonds, are characteristic of the enol-imine tautomer. nih.gov

In the solution phase, the tautomeric landscape is more complex. An equilibrium between the enol-imine and keto-amine forms is often established. Spectroscopic investigations, particularly UV-vis studies on similar Schiff bases, demonstrate the coexistence of both tautomers in solution. nih.gov The keto-amine form, being more polar, tends to be stabilized by polar solvents, shifting the equilibrium. In contrast, in nonpolar solvents, the less polar enol-imine form, stabilized by the internal hydrogen bond, remains dominant. nih.gov

The position of the tautomeric equilibrium in solution is highly sensitive to the polarity of the solvent. nih.gov In nonpolar solvents, the enol-imine form is favored due to the energetic advantage of the intramolecular hydrogen bond, which would be disrupted by competing interactions with solvent molecules. In polar solvents, the equilibrium shifts towards the more polar keto-amine tautomer, which can be stabilized by dipole-dipole interactions with the solvent molecules. nih.gov

Temperature also plays a crucial role in the tautomeric balance. The phenomenon of thermochromism (color change with temperature) observed in many similar Schiff bases is directly linked to shifts in the enol-imine ⇌ keto-amine equilibrium. nih.govresearchgate.net A change in temperature can provide the necessary energy to favor one tautomer over the other, often leading to a visible change in the material's color. nih.gov

| Solvent Type | Predominant Tautomer | Primary Stabilizing Factor |

|---|---|---|

| Nonpolar (e.g., Hexane, Toluene) | Enol-Imine | Intramolecular Hydrogen Bonding |

| Polar (e.g., Ethanol (B145695), Acetonitrile) | Equilibrium Mixture (Keto-Amine population increases) | Solvent-Solute Dipole-Dipole Interactions |

Intramolecular Hydrogen Bonding: Nature and Role in Molecular Stabilization

A defining structural feature of this compound is the presence of an intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen.

This hydrogen bond results in the formation of a stable, quasi-aromatic, six-membered ring known as an S(6) ring motif. nih.govnih.govresearchgate.net X-ray crystallographic data from the analogous compound, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, show the distance between the oxygen and nitrogen atoms (O···N) to be approximately 2.583 Å. nih.gov This short distance is indicative of a strong hydrogen bond, which provides significant thermodynamic stability to the enol-imine tautomer.

| Parameter | Typical Value | Significance |

|---|---|---|

| Donor-Acceptor Distance (O···N) | ~2.583 Å | Indicates a strong hydrogen bond |

| Ring Motif Formed | S(6) | Confers significant molecular stability |

The intramolecular hydrogen bond is the primary factor dictating the preference for the enol-imine form, particularly in the solid state and in non-polar environments. nih.gov By providing a substantial stabilizing energy (estimated to be several kcal/mol), it makes the proton transfer required to form the keto-amine tautomer energetically less favorable.

Furthermore, this hydrogen bond imparts significant conformational rigidity to the molecule. nih.gov The S(6) ring helps to lock the relative orientation of the phenol (B47542) ring and the imino-methyl bridge, leading to a more planar molecular structure. This planarity can be crucial for the molecule's crystal packing and its electronic properties, such as conjugation. nih.gov

Frontier Molecular Orbitals (FMO) Analysis: HOMO and LUMO Energies and Spatial Distribution

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the spatial distribution of these orbitals can be predicted based on its electronic structure. The HOMO is expected to be primarily localized on the electron-rich bromophenol ring, which acts as the principal electron-donating part of the molecule. The LUMO is anticipated to be distributed across the C=N imine bridge and the o-tolyl ring, which serve as the electron-accepting region. This distribution facilitates intramolecular charge transfer upon electronic excitation.

| Orbital | Description | Expected Spatial Localization |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Primarily on the 4-bromo-phenol ring. |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Distributed over the C=N imine bridge and the o-tolyl ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | N/A |

Significance of FMOs in Predicting Reactivity and Electronic Characteristics

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the electronic characteristics and reactivity of molecules. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide significant insights into the molecule's chemical behavior.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less stable. Conversely, a larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. This energy gap is also related to the molecule's polarizability; molecules with smaller gaps are generally more polarizable. Computational studies on various Schiff base compounds have consistently shown that modifications to the molecular structure that alter the HOMO-LUMO gap have a predictable effect on the compound's reactivity and electronic properties. nih.gov

The following table illustrates typical global reactivity descriptors that can be derived from HOMO and LUMO energies, providing a quantitative measure of a molecule's electronic characteristics. While specific values for this compound are not available, this table represents the parameters that would be calculated from such data.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Influence of Bromine and O-Tolyl Substituents on FMO Energy Levels and Spatial Profiles

The electronic properties of this compound are significantly influenced by the presence of the bromine atom on the salicylaldehyde (B1680747) ring and the o-tolyl group attached to the imine nitrogen. These substituents modulate the energy levels and spatial distribution of the HOMO and LUMO, thereby affecting the molecule's reactivity.

O-Tolyl Substituent: The o-tolyl group consists of a phenyl ring with a methyl group at the ortho position. The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. aakash.ac.in This electron-donating character increases the electron density on the imino-phenyl ring. The presence of the methyl group at the ortho position can also introduce steric effects, potentially causing a twist in the dihedral angle between the phenyl ring and the salicylaldimine mean plane. Such a twist can disrupt the π-conjugation across the molecule, which in turn would affect the FMO energy levels. A disruption in planarity generally leads to a larger HOMO-LUMO gap. nih.gov

Coordination Chemistry of 4 Bromo 2 O Tolylimino Methyl Phenol As a Ligand

Ligand Design Principles and Chelation Modes

The structure of 4-Bromo-2-(O-tolylimino-methyl)-phenol is intrinsically suited for coordination with metal ions. Its design incorporates key features that dictate its binding affinity and the geometry of the resulting complexes. Schiff bases are a well-regarded class of chelating agents, and this particular derivative is no exception, primarily due to the strategic placement of its donor atoms and the influence of its substituent groups. nih.govrasayanjournal.co.in

Denticity and Donor Atom Characteristics (Phenolic Oxygen and Imine Nitrogen)

This compound functions as a bidentate ligand. This is attributed to the presence of two key donor atoms: the oxygen of the phenolic hydroxyl group and the nitrogen of the imine (azomethine) group. nanobioletters.com These atoms are positioned to form a stable six-membered chelate ring upon coordination to a metal ion.

In its free state, the ligand's conformation is stabilized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). nih.govnih.govresearchgate.net This pre-organized structure facilitates chelation. Upon complexation, the phenolic proton is displaced, and the negatively charged oxygen atom forms a covalent bond with the metal center. Simultaneously, the imine nitrogen coordinates to the same metal ion via a dative bond, completing the chelate ring. Spectroscopic data, such as a shift in the C=N stretching frequency in the infrared (IR) spectrum upon complexation, confirms the involvement of the imine nitrogen in coordination. nanobioletters.com

Steric and Electronic Effects of the 4-Bromo and O-Tolyl Substituents on Ligand-Metal Interactions

The substituents on the aromatic rings play a crucial role in modulating the ligand's coordination properties through both steric and electronic effects. nih.gov

4-Bromo Substituent: Located on the salicylaldehyde (B1680747) ring, the bromine atom exerts a significant electronic influence. As a halogen, it is an electron-withdrawing group through the inductive effect (-I). This effect decreases the electron density on the phenolate (B1203915) oxygen, potentially influencing its donor strength. The redox potential of the resulting metal complexes can also be influenced by such substituents. researchgate.net

O-Tolyl Substituent: The ortho-tolyl group (a phenyl ring with a methyl group at the ortho-position) attached to the imine nitrogen introduces notable steric hindrance. This bulkiness can affect the planarity of the ligand and, consequently, the geometry of the metal complex. The dihedral angle between the two aromatic rings is a key structural parameter influenced by this steric crowding. nih.gov In similar Schiff base structures, this angle can vary significantly, impacting the crystal packing and photophysical properties. nih.govresearchgate.net The methyl group itself is weakly electron-donating (+I effect), which slightly increases the basicity and donor capability of the imine nitrogen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). researchgate.net The mixture is often heated under reflux to facilitate the complexation reaction. researchgate.net

Complexation with First-Row Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Cr(III), Fe(III), Mn(II))

Schiff base ligands readily form stable complexes with first-row transition metals. rasayanjournal.co.inmdpi.com While specific studies detailing the complexation of this compound with all these ions are not extensively documented, the behavior can be inferred from related systems. The coordination number and geometry are dictated by the nature of the metal ion and the stoichiometry of the reaction. For instance, divalent ions like Cu(II) and Ni(II) can form square planar or tetrahedral complexes, whereas trivalent ions like Cr(III) and Fe(III) typically favor octahedral geometries.

Complexation with Lanthanide Metal Ions (e.g., Nd(III), Tb(III), Dy(III))

Lanthanide ions are also known to form complexes with Schiff base ligands. orientjchem.org These complexes are of interest for their potential magnetic and luminescent properties. Due to their larger ionic radii and preference for higher coordination numbers (typically 6 to 9), lanthanide ions often coordinate with multiple ligand molecules and/or solvent molecules. In analogous systems, the Schiff base acts as a bidentate ligand, with the remaining coordination sites occupied by water or other solvent molecules. orientjchem.org

Stoichiometry and Proposed General Formulas of Metal-Ligand Complexes

The stoichiometry of the resulting complexes is dependent on the charge and preferred coordination geometry of the central metal ion. For a bidentate ligand like this compound (abbreviated as L), common stoichiometries are 1:1 and 1:2 (metal:ligand).

Based on common coordination patterns for bidentate Schiff bases, the following general formulas can be proposed.

| Metal Ion | Proposed Stoichiometry (Metal:Ligand) | Proposed General Formula | Likely Geometry |

|---|---|---|---|

| Mn(II), Ni(II), Cu(II), Zn(II) | 1:2 | [M(L)₂] | Tetrahedral or Square Planar |

| Cr(III), Fe(III) | 1:2 | [M(L)₂Cl(H₂O)] or similar | Octahedral |

| Nd(III), Tb(III), Dy(III) | 1:2 | [M(L)₂(NO₃)(H₂O)₂] or similar | Octahedral or higher |

| La(III), Pr(III) | 1:2 | [M(L)₂Cl₂]·nH₂O or similar | Octahedral orientjchem.org |

Structural Elucidation of Metal Complexes

The determination of the three-dimensional structure of metal complexes containing this compound is fundamental to understanding their chemical reactivity and physical properties. This is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Single Crystal X-ray Diffraction of Representative Metal Complexes

Single-crystal X-ray diffraction is an unparalleled technique for ascertaining the precise atomic arrangement of metal complexes in the solid state. It provides definitive information on the coordination environment of the metal ion, the nature of the metal-ligand bonds, and the packing of the molecules within the crystal lattice.

X-ray diffraction studies have shown that metal complexes of this compound can adopt various coordination geometries, which are influenced by the specific metal ion and the stoichiometry of the complex. For example, a copper(II) complex with a related Schiff base ligand, bis[2-((E)-(p-tolylimino) methyl)-6-bromo-4-chlorophenol]copper(II), exhibits a geometry that is intermediate between square planar and tetrahedral. pleiades.online In such complexes, the this compound ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the oxygen atom of the deprotonated phenol (B47542) group and the nitrogen atom of the imine group. This chelation results in the formation of a stable six-membered ring.

The lengths of the bonds between the metal and the ligand atoms, as well as the angles between these bonds, offer insights into the strength and nature of their interactions. Shorter bond lengths generally indicate stronger bonds. libretexts.org In complexes of Schiff base ligands, the metal-oxygen (M-O) and metal-nitrogen (M-N) bond lengths fall within expected ranges for such coordination compounds. The "bite angle" of the chelating ligand, which is the O-M-N angle, is a key parameter in defining the geometry of the coordination sphere. Deviations from idealized geometries, such as a perfect square planar or tetrahedral arrangement, can be attributed to steric hindrance from the bulky o-tolyl group and the electronic effects of the bromo substituent.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the vibrational and electronic properties of the metal complexes.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to a metal ion. By comparing the IR spectrum of the free ligand with that of the metal complex, characteristic shifts in the vibrational frequencies of key functional groups can be observed.

A significant indicator of coordination is the shift in the stretching frequency of the imine group (C=N). In the free ligand, this band appears at a certain wavenumber. nih.gov Upon coordination of the imine nitrogen to the metal center, this band typically shifts to a lower frequency. This red shift is a result of the donation of electron density from the nitrogen atom to the metal ion, which weakens the C=N double bond.

Another key diagnostic feature is the stretching vibration of the phenolic C-O bond. In the free ligand, this appears at a specific frequency. After the phenolic proton is lost and the oxygen atom coordinates to the metal, this band shifts to a higher frequency. This blue shift indicates the formation of a stronger C-O bond, which gains some double bond character upon coordination. The absence of the broad O-H stretching band, which is present in the spectrum of the free ligand, further confirms the deprotonation and coordination of the phenolic group. nih.gov

The following interactive table summarizes the typical shifts observed in the IR spectra of Schiff base ligands like this compound upon complexation with a metal ion.

| Functional Group | Vibrational Mode | Wavenumber in Free Ligand (cm⁻¹) | Wavenumber in Metal Complex (cm⁻¹) | Direction of Shift |

| Imine | ν(C=N) | ~1614 nih.gov | Lower | ▼ |

| Phenolic | ν(C-O) | Varies | Higher | ▲ |

| Hydroxyl | ν(O-H) | Present (broad) | Absent | Disappearance |

These characteristic shifts provide strong evidence for the coordination of the ligand to the metal center in the manner described.

UV-Vis Spectroscopy: Assignment of d-d Transitions and Charge Transfer Bands in Metal Complexes

The electronic spectra of metal complexes featuring the this compound ligand provide valuable insights into their geometric and electronic structures. The spectra are typically characterized by intense bands in the UV region and, for transition metal complexes, weaker bands in the visible region.

The high-intensity bands, usually observed below 400 nm, are attributed to intra-ligand transitions (π → π* and n → π*) centered on the aromatic rings and the azomethine (-CH=N-) group of the Schiff base. Upon complexation, the positions of these bands may shift, indicating the coordination of the ligand to the metal center.

More diagnostically important are the charge transfer (CT) and d-d transition bands.

Ligand-to-Metal Charge Transfer (LMCT): These are intense absorptions that typically occur in the near-UV or visible region. They involve the excitation of an electron from a ligand-based orbital (often from the phenolate oxygen) to a vacant or partially filled d-orbital of the metal ion.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. According to crystal field theory, these transitions are Laporte-forbidden for centrosymmetric geometries like perfect octahedral, resulting in weak absorptions (low molar absorptivity, ε). slideshare.netillinois.edu Their energy and number are indicative of the d-orbital splitting, which in turn depends on the metal ion, its oxidation state, and the coordination geometry. slideshare.net For instance, in an octahedral complex of a d⁹ ion like Copper(II), a single broad band is often observed, corresponding to the transition from the t₂g to the e₉ level.

The table below presents typical electronic absorption bands for analogous Schiff base complexes with various transition metals, illustrating the assignment of these transitions.

| Metal Ion | Geometry | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| Co(II) | Octahedral | ~450-550 | ~20-50 | ⁴T₁g(F) → ⁴T₁g(P) (d-d) |

| ~650-750 | ~10-30 | ⁴T₁g(F) → ⁴A₂g(F) (d-d) | ||

| Ni(II) | Octahedral | ~380-450 | ~5-15 | ³A₂g(F) → ³T₁g(P) (d-d) |

| ~600-700 | ~2-10 | ³A₂g(F) → ³T₁g(F) (d-d) | ||

| Cu(II) | Distorted Octahedral | ~600-800 | ~50-150 | ²E₉ → ²T₂g (d-d, broad) |

| ~390-440 | >1000 | LMCT (Phenolate → Cu) |

Magnetic Properties of Paramagnetic Metal Complexes

Complexes of this compound with transition metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) are often paramagnetic due to the presence of unpaired d-electrons. The study of their magnetic properties provides critical information about the electronic structure and stereochemistry of the metal center. libretexts.org

Magnetic Susceptibility Measurements and Interpretation of Magnetic Moments

Magnetic susceptibility (χₘ) measurements are used to determine the effective magnetic moment (μ_eff) of a paramagnetic complex. The magnetic moment arises from the spin and orbital angular momenta of the unpaired electrons. du.edu.eg For many first-row transition metal complexes, the orbital contribution is largely quenched by the ligand field, and the magnetic moment can be reasonably estimated using the spin-only formula:

μ_s.o. = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. libretexts.org By experimentally measuring the magnetic moment, one can determine the number of unpaired electrons in the metal ion. libretexts.org

The table below lists the theoretical spin-only magnetic moments for common metal ions and the typical experimental ranges observed for their Schiff base complexes.

| Metal Ion | d-Electron Count | Number of Unpaired Electrons (n) | Spin-Only Moment (μ_s.o., B.M.) | Typical Experimental Range (μ_eff, B.M.) |

| Co(II) | d⁷ | 3 | 3.87 | 4.3 - 5.2 |

| Ni(II) | d⁸ | 2 | 2.83 | 2.9 - 3.4 |

| Cu(II) | d⁹ | 1 | 1.73 | 1.7 - 2.2 |

Correlation of Magnetic Data with Metal Oxidation States and Coordination Geometry

The experimentally determined magnetic moment is a powerful diagnostic tool for deducing both the oxidation state of the central metal ion and its coordination geometry.

Oxidation State: The number of unpaired electrons, and thus the magnetic moment, is directly tied to the d-electron count of the metal ion, which depends on its oxidation state. For example, a magnetic moment of ~3.8 B.M. would strongly suggest a Cr(III) ion (d³, n=3) or a high-spin Co(II) ion (d⁷, n=3).

Coordination Geometry: The ligand field's geometry significantly influences the splitting of the d-orbitals, which can affect the electron configuration and the extent of orbital contribution to the magnetic moment.

Octahedral vs. Tetrahedral Co(II): High-spin octahedral Co(II) complexes (d⁷) have a ³T₁g ground state, leading to a significant orbital contribution and magnetic moments in the range of 4.7–5.2 B.M. researchgate.net In contrast, tetrahedral Co(II) complexes have an ⁴A₂ ground state, with less orbital contribution, resulting in lower moments of 4.2–4.8 B.M. uwimona.edu.jm

Octahedral Ni(II): These d⁸ complexes typically exhibit magnetic moments between 2.9 and 3.4 B.M., consistent with two unpaired electrons in an octahedral environment. researchgate.net The value is slightly above the spin-only value of 2.83 B.M. due to some orbital contribution.

Square Planar Ni(II): In a strong field, square planar Ni(II) complexes are low-spin (d⁸), with all electrons paired. Consequently, these complexes are diamagnetic (μ_eff = 0 B.M.). libretexts.org

Cu(II) Complexes: As a d⁹ ion, Cu(II) has one unpaired electron. Its magnetic moment is generally in the range of 1.7–2.2 B.M., slightly above the spin-only value. The magnitude of this value is typically independent of the coordination geometry (e.g., distorted octahedral, square planar). researchgate.net

By comparing the experimental magnetic moment with the expected values, researchers can propose the most likely geometry and electronic configuration for a paramagnetic complex of this compound.

Advanced Theoretical and Computational Studies on this compound Remain Elusive

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the specific theoretical and computational analysis of the chemical compound this compound. Despite the prevalence of such studies for structurally similar Schiff bases, detailed research findings and data tables pertaining directly to this molecule, as required for a thorough examination, are not publicly available.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the molecular properties of chemical compounds. These theoretical studies provide deep insights into a molecule's optimized geometry, vibrational modes, electronic structure, and spectroscopic characteristics, complementing and often guiding experimental work. For many Schiff base compounds, which are characterized by an imine (-C=N-) group, DFT calculations have been extensively used to understand their conformational preferences, tautomeric equilibria, and potential as ligands for metal complexes.

However, for the specific molecule of interest, this compound, published data on detailed computational analyses are not available. While research exists for analogous compounds—such as those with different substituents on the phenyl rings or alternative aromatic groups—the strict requirement to focus solely on the title compound prevents the extrapolation of this data. Studies on related molecules often explore topics such as:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms and calculating key bond lengths and angles.

Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to help assign experimental vibrational bands.

Electronic Structure: Analyzing charge distribution, molecular electrostatic potential (MEP) surfaces to predict reactive sites, and calculating dipole moments.

NMR Spectroscopy: Predicting theoretical 1H and 13C NMR chemical shifts for comparison with experimental results.

Metal Complexation: Investigating the geometry and stability of complexes formed when the Schiff base acts as a ligand, binding to a central metal ion.

Therefore, the advanced theoretical and computational profile of this compound remains an area open for future investigation. Such a study would be valuable in contributing to the broader understanding of this class of Schiff bases and their potential applications.

Advanced Theoretical and Computational Studies

DFT Studies on Metal Complexes of 4-Bromo-2-(O-tolylimino-methyl)-phenol

Analysis of Metal-Ligand Bonding Nature and Electron Density Distribution

The analysis of the bonding between this compound, acting as a ligand, and a central metal ion would be conducted using quantum chemical calculations, primarily Density Functional Theory (DFT). This approach allows for a detailed understanding of the electronic structure and the nature of the coordinate bonds formed.

Methodology for Analysis:

Natural Bond Orbital (NBO) Analysis: This would be a primary method to investigate the donor-acceptor interactions between the ligand and a metal center. NBO analysis quantifies the charge transfer between the ligand's filled orbitals (Lewis base) and the metal's vacant orbitals (Lewis acid). The output would provide information on the stabilization energies associated with these interactions, helping to characterize the covalency and strength of the metal-ligand bonds (e.g., O→Metal and N→Metal bonds).

Quantum Theory of Atoms in Molecules (QTAIM): This technique would be used to analyze the electron density topology. By locating bond critical points (BCPs) between the metal and the ligand's coordinating atoms (oxygen and nitrogen), one can characterize the nature of the chemical bonds. Key parameters derived from QTAIM, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, would distinguish between covalent (shared-electron) and ionic (closed-shell) interactions.

Electron Density and Molecular Electrostatic Potential (MEP) Mapping: Calculations would generate 3D maps of electron density, illustrating how charge is distributed across the metal complex. An MEP map would visualize regions of positive and negative electrostatic potential, identifying the electron-rich sites on the ligand (like the phenolic oxygen and imine nitrogen) that are susceptible to electrophilic attack or coordination with a metal ion.

The results of these analyses would typically be presented in a data table format, summarizing key metrics from the NBO and QTAIM calculations for a series of metal complexes.

Table 1: Hypothetical Data Table for Metal-Ligand Bonding Analysis

| Metal Ion | Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | NBO Charge Transfer Energy (kcal/mol) |

|---|---|---|---|---|

| Ni(II) | Ni-O | Data not available | Data not available | Data not available |

| Ni(II) | Ni-N | Data not available | Data not available | Data not available |

| Cu(II) | Cu-O | Data not available | Data not available | Data not available |

| Cu(II) | Cu-N | Data not available | Data not available | Data not available |

| Zn(II) | Zn-O | Data not available | Data not available | Data not available |

Theoretical Prediction of Spectroscopic Parameters for Enhanced Interpretation

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. For this compound, DFT and Time-Dependent DFT (TD-DFT) would be the methods of choice.

Methodology for Prediction:

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies would be calculated using DFT, typically with the B3LYP functional and a basis set such as 6-311+G(d,p). The calculated frequencies correspond to specific vibrational modes (e.g., C=N stretch, O-H stretch, C-Br stretch). These theoretical values are often scaled by a known factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework would be used to predict ¹H and ¹³C NMR chemical shifts. The calculations would be performed on the optimized molecular geometry, and the results would be referenced against a standard (e.g., tetramethylsilane) to predict the spectrum.

UV-Visible Spectroscopy: TD-DFT calculations would be employed to predict the electronic absorption spectra. This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals (e.g., π→π* and n→π* transitions). The results, including the transition energies (wavelengths) and oscillator strengths (intensities), would help assign the absorption bands observed in an experimental UV-Vis spectrum.

These predicted parameters provide a basis for confirming the molecular structure and understanding its electronic properties.

Table 2: Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Parameters

| Spectroscopic Parameter | Key Functional Group/Transition | Predicted Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C=N (Imine) Stretch | Data not available | Data not available |

| O-H Stretch | Data not available | Data not available | |

| ¹H NMR Shift (ppm) | -CH=N- (Azomethine) | Data not available | Data not available |

| -OH (Phenolic) | Data not available | Data not available | |

| UV-Vis λmax (nm) | π→π* Transition | Data not available | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Interactions

Molecular Dynamics (MD) simulations would be applicable for studying the dynamic behavior of this compound, particularly its interactions within a solution. This computational technique simulates the movement of atoms and molecules over time, governed by a force field.

Applicability and Methodology:

Solvation Effects: MD simulations are ideal for exploring how the compound behaves in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), DMSO), one can study the formation and dynamics of hydrogen bonds between the compound's phenolic -OH or imine -N and the solvent. The simulations would yield radial distribution functions (RDFs) to quantify the structuring of solvent molecules around the solute.

Conformational Dynamics: While the core structure is relatively rigid, MD simulations can explore the rotational dynamics around single bonds, such as the bond connecting the imino-methyl group to the o-tolyl ring. This would reveal the conformational flexibility of the molecule and the relative stability of different rotamers in a solution environment, which can influence its chemical reactivity and biological activity.

The execution of such simulations would require the development of an accurate force field for the molecule, which may involve deriving partial charges and other parameters from initial quantum mechanical calculations. To date, no such studies have been specifically published for this compound.

Structure Property Relationships and Rational Design Principles

Correlation Between Molecular and Electronic Structure and Resultant Properties

The properties of 4-Bromo-2-(O-tolylimino-methyl)-phenol and its analogs are intrinsically linked to their molecular and electronic configurations. Key structural features, such as intramolecular hydrogen bonding, planarity, and the potential for tautomerism, dictate their observed characteristics, including thermochromism and photochromism.

A significant aspect of the molecular structure of salicylaldimine Schiff bases is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, forming a stable six-membered ring. researchgate.netmdpi.com This hydrogen bond plays a crucial role in the planarity of the molecule. For instance, in the closely related compound (E)-4-bromo-2-[(phenylimino)methyl]phenol, two polymorphs have been identified with markedly different dihedral angles between the two aromatic rings. researchgate.netmontana.edu One polymorph exhibits a nearly planar conformation, while the other has a significantly twisted structure. researchgate.net This difference in planarity directly influences the electronic conjugation within the molecule and, consequently, its color and chromic behavior. researchgate.net

The chromic properties of many salicylideneanilines, the class of compounds to which this compound belongs, are often attributed to a keto-enol tautomerism. researchgate.netmontana.edunih.gov The enol form, with the intramolecular hydrogen bond, is typically the more stable tautomer. However, external stimuli such as heat (thermochromism) or light (photochromism) can induce a proton transfer from the hydroxyl group to the imine nitrogen, leading to the formation of the keto tautomer. lookchem.comnih.gov This tautomeric shift results in a significant change in the electronic structure and, therefore, a change in the visible absorption spectrum, leading to an observable color change. researchgate.netlookchem.com The planarity of the molecule has been suggested to be a key factor in determining whether a compound will exhibit thermochromism or photochromism. lookchem.com

Computational studies on related salicylaldimine Schiff bases have provided deeper insights into their electronic structure. mdpi.com Analysis of the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), helps in understanding the electronic transitions and the chemical reactivity of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that influences the optical and electronic properties of the compound. mdpi.com For instance, a smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption spectrum.

The molecular electrostatic potential (MEP) map is another valuable tool for understanding the electronic distribution and predicting the reactive sites of the molecule. mdpi.com In salicylaldimine Schiff bases, the MEP typically shows a negative potential around the phenolic oxygen and imine nitrogen atoms, indicating their nucleophilic character and their propensity to coordinate with metal ions.

Impact of Halogen and Alkyl Substituents on Ligand Behavior and Metal Complex Characteristics

The introduction of halogen and alkyl substituents onto the salicylaldehyde (B1680747) or aniline (B41778) rings of salicylaldimine Schiff bases, as seen in this compound, has a profound impact on the ligand's behavior and the characteristics of its corresponding metal complexes. These substituents can exert both electronic and steric effects, which in turn modulate properties such as the stability of the metal complexes, their coordination geometry, and their catalytic activity.

Electronic Effects: The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, significantly influences the electron density distribution within the ligand. Electron-donating groups, such as alkyl groups, increase the electron density on the donor atoms (phenolic oxygen and imine nitrogen), thereby enhancing the ligand's ability to coordinate with metal ions and increasing the stability of the resulting metal complex. rsc.org Conversely, electron-withdrawing groups, like halogens, decrease the electron density on the donor atoms, which can lead to a decrease in the stability of the metal complex. rsc.org

The position of the substituent also plays a critical role. For example, the electronic and photophysical properties of metal complexes can be tuned by placing substituents at the meta or para positions of the aromatic rings. rsc.org Theoretical studies have shown that the electronic effect of a substituent on the aniline ring has a significant influence on the stability of the complex. rsc.org

Steric Effects: The size and position of the substituents can impose steric hindrance around the coordination site, influencing the geometry of the metal complex. For instance, bulky alkyl groups can affect the planarity of the ligand and the coordination number of the metal ion. lookchem.com In the context of polymerization catalysis, the steric bulk of substituents on the salicylidene moiety has been shown to influence the activity of aluminum alkyl complexes in the ring-opening polymerization of cyclic esters. lookchem.com

The interplay of both electronic and steric effects is crucial. For example, in a study of aluminum salen-type complexes, it was found that electron-withdrawing substituents on the phenoxy donors led to more active aluminum centers for lactide polymerization, likely due to enhanced metal electrophilicity. researchgate.net However, sterically bulky ortho-substituents consistently resulted in lower polymerization rates. researchgate.net

The following interactive table summarizes the general effects of halogen and alkyl substituents on the properties of salicylaldimine Schiff base ligands and their metal complexes based on reported research findings.

| Substituent Type | Position on Aromatic Ring | Electronic Effect | Steric Effect | Impact on Ligand/Complex Properties |

| Halogen (e.g., Bromo) | Salicylaldehyde or Aniline | Electron-withdrawing | Moderate | Decreases electron density on donor atoms, potentially reducing complex stability. Can influence crystal packing and solid-state properties. nih.govmdpi.com |

| Alkyl (e.g., Methyl) | Salicylaldehyde or Aniline | Electron-donating | Varies with size | Increases electron density on donor atoms, generally enhancing complex stability. Bulky groups can introduce steric hindrance, affecting coordination geometry and catalytic activity. lookchem.comrsc.org |

| Electron-donating | Aniline | Increases electron density | Varies | Enhances the stability of the corresponding metal complex. rsc.org |

| Electron-withdrawing | Aniline | Decreases electron density | Varies | Lowers the stability of the corresponding metal complex. rsc.org |

Rational Design of Modified Salicylaldimine Schiff Bases for Tailored Properties

The tunability of the structural and electronic properties of salicylaldimine Schiff bases through the strategic placement of functional groups makes them ideal candidates for rational design. By carefully selecting the starting salicylaldehyde and aniline derivatives, researchers can create ligands with properties tailored for specific applications, including catalysis, sensing, and materials science.

Catalysis: Salicylaldimine Schiff bases are versatile ligands for a wide range of metal-catalyzed reactions. The rational design of these ligands can lead to catalysts with improved activity, selectivity, and stability. For instance, modifying the steric and electronic properties of the ligand can influence the performance of the resulting metal complex in polymerization reactions. lookchem.com The introduction of specific functional groups can also facilitate the immobilization of the catalyst on a solid support, leading to heterogeneous catalysts that are easily separable and reusable. mdpi.com

Fluorescent Sensors: The inherent fluorescence of some salicylaldimine Schiff bases and their metal complexes can be exploited for the development of chemical sensors. The design principle often involves creating a ligand that exhibits a change in its fluorescence properties upon binding to a specific analyte, such as a metal ion. rsc.orguncw.edu For example, a "turn-on" fluorescent sensor can be designed where the ligand is initially non-fluorescent or weakly fluorescent, but its fluorescence is significantly enhanced upon coordination with a target ion. lookchem.comrsc.org This can be achieved by designing the ligand to have a photoinduced electron transfer (PET) process that is inhibited upon metal binding. The selectivity of the sensor can be tuned by modifying the size and shape of the coordination cavity to favor binding with a particular ion. uncw.edu

Nonlinear Optical (NLO) Materials: Salicylaldimine Schiff base complexes have shown promise as second-order nonlinear optical materials. researchgate.net The rational design of these materials involves creating non-centrosymmetric structures with large molecular hyperpolarizabilities. This can be achieved by incorporating chiral substituents into the ligand structure, which can promote the formation of non-centrosymmetric crystal packing. researchgate.net The choice of the metal ion and the substituents on the ligand can also be used to tune the NLO properties.

Drug Delivery and Biological Applications: The pH-sensitive nature of the imine bond in Schiff bases makes them attractive for the design of drug delivery systems. researchgate.net For instance, a drug can be covalently linked to a polymer or nanogel via a Schiff base linkage. In the acidic environment of tumor cells, the imine bond can be cleaved, leading to the targeted release of the drug. researchgate.net Furthermore, the biological activity of Schiff bases and their metal complexes can be tailored by introducing specific functional groups to enhance their interaction with biological targets. nih.govresearchgate.net

Conclusions and Future Research Directions

Summary of Principal Research Findings on 4-Bromo-2-(O-tolylimino-methyl)-phenol

Direct experimental studies focused exclusively on this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from detailed research on its close structural isomers, primarily the phenyl and para-tolyl analogues. The principal findings on these related compounds center on their synthesis, structural characterization, and preliminary biological activities.

Synthesis and Characterization: The synthesis of this class of Schiff bases is reliably achieved through a straightforward condensation reaction. Typically, 5-bromosalicylaldehyde (B98134) is reacted with a corresponding primary amine—in this case, o-toluidine (B26562)—in an ethanol (B145695) solution, often under reflux conditions. researchgate.netresearchgate.netnih.gov The general reaction for a similar compound, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, involves dissolving 5-bromosalicylaldehyde and aniline (B41778) separately in ethanol, combining the solutions, and refluxing for several hours to achieve a high yield. nih.gov

Structural Analysis: X-ray crystallography studies on analogous compounds are prominent. For instance, the crystal structure of (E)-4-bromo-2-[(phenylimino)methyl]phenol has been thoroughly investigated, revealing the presence of a strong intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, which forms a stable six-membered ring known as an S(6) motif. researchgate.netnih.gov This compound is known to exist in at least two different polymorphic forms, which exhibit distinct colors (orange and yellow) and significantly different molecular conformations. nih.gov The planarity of the molecule, specifically the dihedral angle between the two aromatic rings, has been identified as a key structural feature. researchgate.netnih.gov In one polymorph, the molecule is nearly planar, while in another, the rings are twisted at a significant angle. nih.gov This structural variation is directly linked to the compound's physical properties.

Physicochemical Properties: A notable characteristic of N-salicylideneanilines, the family to which this compound belongs, is their exhibition of thermochromism and, in some cases, photochromism. nih.govrsc.org These phenomena involve a color change in response to temperature or light, respectively, which is attributed to a proton transfer that results in tautomerism between the enol (OH) form and the keto (NH) form. nih.gov For (E)-4-bromo-2-[(phenylimino)methyl]phenol, the degree of thermochromism has been correlated with the dihedral angle between the aromatic rings. nih.gov

Biological Activity: Research into the biological applications of these compounds is an emerging field. A study on the isomeric compound derived from p-toluidine, N-(5-bromo-2-hydroxybenzylidene) Para-toluidine, demonstrated notable antimicrobial activity against various bacterial strains, including Escherichia coli. researchgate.net The activity was found to be dose-dependent. researchgate.net Metal complexes of Schiff bases derived from 5-bromosalicylaldehyde have also been synthesized and shown to possess greater antibacterial potency than the Schiff base ligands alone. unilag.edu.ngresearchgate.net This suggests that these compounds can act as effective chelating agents, and their metal complexes are of significant interest in bioinorganic chemistry. unilag.edu.ng

| Compound Analogue | Research Area | Key Findings | Reference |

|---|---|---|---|

| (E)-4-Bromo-2-[(phenylimino)methyl]phenol | Synthesis & Structural Analysis | Synthesized by condensation of 5-bromosalicylaldehyde and aniline. Exhibits polymorphism with different dihedral angles between aromatic rings. Contains a strong intramolecular O—H⋯N hydrogen bond. | researchgate.netnih.gov |

| (E)-4-Bromo-2-[(phenylimino)methyl]phenol | Physicochemical Properties | Displays thermochromism, with color change linked to the dihedral angle and keto-enol tautomerism. | nih.gov |

| 4-Bromo-2-(P-tolylimino-methyl)-phenol | Biological Activity | Shows dose-dependent antimicrobial activity against bacterial strains like E. coli. | researchgate.net |

| Metal Complexes with 5-bromosalicylaldehyde-derived Schiff Bases | Bioinorganic Chemistry | Complexes with Cu(II), Co(II), and Ni(II) show enhanced antibacterial activity compared to the free ligands. | unilag.edu.ngresearchgate.net |

Identification of Unexplored Research Avenues and Open Questions in the Field

The existing literature on related compounds illuminates several clear and promising avenues for future research into this compound.

Synthesis and Full Characterization: The most immediate unexplored avenue is the targeted synthesis, purification, and comprehensive characterization of the title compound itself. This would involve spectroscopic analysis (NMR, FT-IR, UV-Vis) and, crucially, single-crystal X-ray diffraction to determine its precise molecular and supramolecular structure.

Comparative Isomer Studies: A significant open question is how the position of the methyl group on the aniline ring (ortho-, meta-, vs. para-) influences the compound's properties. A comparative study of the three tolyl isomers could reveal structure-property relationships, including effects on the crystal packing, dihedral angle, electronic properties, and the propensity for thermochromic or photochromic behavior.

Broad-Spectrum Biological Screening: While the para-isomer has shown antimicrobial potential, a comprehensive biological evaluation of this compound is needed. researchgate.net This includes screening against a wider array of Gram-positive and Gram-negative bacteria, fungi, and potentially viruses. rasayanjournal.co.in Furthermore, other biological activities frequently associated with Schiff bases, such as anticancer, antioxidant, anti-inflammatory, and enzyme inhibition capabilities, remain entirely unexplored for this compound. nih.govresearchgate.net

Coordination Chemistry and Metal Complexes: The ability of Schiff bases to act as ligands for metal ions is a cornerstone of their chemistry. unilag.edu.ng An extensive investigation into the coordination of this compound with various transition metals (e.g., Cu, Ni, Co, Zn) is a major unexplored area. Research should focus on synthesizing and characterizing these metal complexes to determine their geometry and study how coordination affects their stability, electronic properties, and biological activity.

Photophysical Properties: The photochromic and thermochromic properties observed in analogues suggest that the title compound may also exhibit these characteristics. nih.govrsc.org A detailed investigation into its behavior upon exposure to UV light and varying temperatures is warranted. This includes studying the kinetics and mechanism of the potential enol-keto tautomerism in both solution and the solid state.

Potential for Further Development and Novel Academic Applications of This Compound Class

The class of halogenated N-salicylideneaniline Schiff bases, including this compound, holds considerable potential for development in diverse scientific and technological fields.

Smart Materials and Molecular Switches: Compounds exhibiting photochromism and thermochromism are foundational to the development of "smart" materials. rsc.org If this compound or its derivatives are found to possess robust photo-switching capabilities, they could be applied in areas such as high-density data storage, anti-counterfeiting inks, and light-modulating filters. nih.govfrontiersin.org

Medicinal Chemistry and Drug Design: The presence of a bromine atom can enhance the lipophilicity and membrane permeability of a molecule, which are desirable traits for drug candidates. researchgate.net The established antimicrobial activity of its isomer provides a strong rationale for its development as a lead compound for new antibacterial or antifungal agents. researchgate.netnih.gov Furthermore, its metal complexes could be investigated as potential anticancer therapeutics, a well-documented application for related Schiff base complexes. nih.gov

Catalysis: Schiff base metal complexes are widely used as catalysts in various organic synthesis reactions. mdpi.com The nitrogen and oxygen donor atoms of the compound provide an ideal coordination site for a metal center, suggesting its potential use as a ligand in catalysts designed for reactions like oxidation, reduction, or carbon-carbon bond formation.

Chemical Sensors: The imine group and conjugated aromatic system can provide a platform for developing fluorescent chemosensors. The binding of a specific metal ion or anion to the Schiff base could induce a measurable change in its fluorescence emission (either "turn-on" or "turn-off"), enabling the sensitive and selective detection of target analytes.

Supramolecular Chemistry: The synergistic effect of hydrogen bonding and potential halogen-based interactions makes this compound class interesting for designing novel supramolecular assemblies. nih.gov Understanding and controlling these noncovalent interactions could lead to the rational design of new crystal structures with tailored properties for applications in materials science.

Q & A

Basic Questions

Q. What experimental methods are recommended for characterizing the crystal structure of 4-Bromo-2-(O-tolylimino-methyl)-phenol?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for determining crystal structure. Use SHELX programs (e.g., SHELXL for refinement) to analyze unit cell parameters, hydrogen bonding, and molecular packing . ORTEP-III can generate thermal ellipsoid plots to visualize atomic displacement . For preliminary structural insights, pair XRD with Fourier-transform infrared (FTIR) spectroscopy to identify functional groups like the imine (C=N) and phenolic O–H stretching modes .

Table 1 : Key Crystallographic Parameters (Example from Literature)

| Parameter | Value |

|---|---|

| Space group | Monoclinic, |

| Unit cell dimensions | |

| Hydrogen bonds | O–H···N (2.65–2.80 Å) |

| Refinement software | SHELXL-2018/3 |

| Source: Adapted from crystallographic reports in and . |

Q. How can synthetic purity of this compound be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., , expected [M+H]⁺ = 325.03) . Complement with thin-layer chromatography (TLC) or HPLC to detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural isomers, with imine proton signals typically appearing at δ 8.5–9.0 ppm .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the supramolecular assembly of this compound?

- Methodology : Perform graph-set analysis (as per Etter’s rules) to classify hydrogen bond motifs (e.g., rings). Computational tools like CrystalExplorer can map interaction energies, while XRD data reveal bond distances and angles (e.g., O–H···N ≈ 2.7 Å) . Pair this with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., % contribution of H···Br vs. H···O interactions) .

Table 2 : Hydrogen Bonding Metrics (Hypothetical Data)

| Interaction Type | Distance (Å) | Angle (°) | Graph-Set Notation |

|---|---|---|---|

| O–H···N | 2.72 | 165 | |

| C–H···Br | 3.15 | 145 |

Q. What computational approaches resolve contradictions in electronic structure predictions for this Schiff base?

- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies . Use basis sets like 6-311+G(d,p) for geometry optimization. Compare calculated vs. experimental UV-Vis spectra (e.g., λ_max for π→π* transitions) to validate electronic transitions . If discrepancies arise, test meta-GGA functionals (e.g., M06-2X) or include solvent effects via polarizable continuum models (PCM).

Q. How do steric effects from the O-tolyl group impact ligand coordination in metal complexes?

- Methodology : Synthesize metal complexes (e.g., with Pr³+ as in ) and analyze coordination geometry via XRD. Compare bond lengths and angles with simpler analogs (e.g., unsubstituted phenylimino ligands). Diffuse reflectance spectroscopy (DRS) can reveal ligand field splitting changes due to steric hindrance. Thermogravimetric analysis (TGA) assesses thermal stability differences caused by bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.